1-(diphenylmethyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea

Kinase Inhibitor Design Structure-Activity Relationship Pyrazole Urea Pharmacophore

This compound is NOT a generic urea or pyrazole. Its architecture integrates a lipophilic diphenylmethyl group with a hydrogen-bond-capable urea-pyrazole scaffold, while the oxan-4-ylmethyl N-1 substituent is critical for fine-tuning solubility (XLogP3=3, tPSA=68.2 Ų). Substituting this moiety breaks the balance—generating divergent pharmacokinetic outcomes. Use it as a validated pharmacophore for IRAK4/p38α kinase SAR, a screening library member for thermal shift hit ID, or a biochemical probe to interrogate DFG-out kinase binding modes. Procure for reproducible, mechanism-driven discovery results.

Molecular Formula C23H26N4O2
Molecular Weight 390.487
CAS No. 1706270-42-9
Cat. No. B2527131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(diphenylmethyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea
CAS1706270-42-9
Molecular FormulaC23H26N4O2
Molecular Weight390.487
Structural Identifiers
SMILESC1COCCC1CN2C=C(C=N2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H26N4O2/c28-23(25-21-15-24-27(17-21)16-18-11-13-29-14-12-18)26-22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,15,17-18,22H,11-14,16H2,(H2,25,26,28)
InChIKeyCBYRJELCZWPLAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 30 mg / 40 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Diphenylmethyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea (CAS 1706270-42-9): A Structurally-Defined Pyrazole-Urea Probe for Kinase-Targeted Screening


1-(Diphenylmethyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea (CAS 1706270-42-9) is a synthetic, small-molecule urea derivative that integrates a diphenylmethyl (benzhydryl) group, a pyrazole core, and an oxan-4-ylmethyl (tetrahydropyran) moiety [1]. It is a member of the N-pyrazolyl-N'-aryl urea class, a chemotype extensively explored for kinase inhibition, notably against targets like p38 MAP kinase and IRAK4 [2]. This compound is commercially available as a research chemical, typically supplied at ≥95% purity, and is primarily utilized as a screening compound in early-stage drug discovery [1][3].

Precision Procurement for 1-(Diphenylmethyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea: Why Simple Urea or Pyrazole Analogs Cannot Replicate Its Targeted Profile


The selection of 1-(diphenylmethyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea over a generic pyrazole or urea analog is dictated by its specific, non-substitutable molecular architecture. The combination of the lipophilic diphenylmethyl group and the hydrogen-bond-capable urea-pyrazole scaffold is a well-validated pharmacophore for kinase ATP-binding site interaction, but the precise pendant oxan-4-ylmethyl substituent is critical for modulating physicochemical properties like solubility and metabolic stability, which simple N-phenyl urea or unsubstituted pyrazole analogs cannot replicate [1][2]. The compound's computed XLogP3 of 3 and a topological polar surface area (tPSA) of 68.2 Ų suggest a balance of permeability and solubility that is highly sensitive to the specific N-1 substituent on the pyrazole ring [3]. A different N-1 substituent (e.g., methyl, phenyl) would drastically alter this balance, leading to divergent pharmacokinetic and target engagement outcomes.

Structured Comparative Evidence for 1-(Diphenylmethyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea Selection Against Its Closest Analogs


Structural Differentiation from N-Phenyl-N'-Pyrazol-4-yl Urea Lead Scaffolds

The core N-pyrazol-4-yl-N'-aryl urea scaffold is a known kinase inhibitor pharmacophore. The target compound differentiates itself by incorporating a diphenylmethyl group at the N'-aryl position. A class-level comparison with the general N-phenyl analog (e.g., N-(4-fluorophenyl)-N'-(1-methyl-1H-pyrazol-4-yl)urea) highlights a critical difference in lipophilicity and potential binding interactions [1]. The diphenylmethyl group is a larger, more lipophilic moiety expected to engage deeper hydrophobic pockets, such as the selectivity pocket in kinases, a feature absent in simple phenyl analogs. No direct head-to-head activity data is available; inference is based on SAR from related pyrazole-urea kinase inhibitors [1][2].

Kinase Inhibitor Design Structure-Activity Relationship Pyrazole Urea Pharmacophore

Modulation of Physicochemical Properties via the Oxan-4-ylmethyl Group Compared to N-Alkyl Pyrazole Analogs

The target compound features an oxan-4-ylmethyl (tetrahydropyran) group at the pyrazole N-1 position. This can be compared to a simpler N-methyl analog (e.g., N-(diphenylmethyl)-N'-(1-methyl-1H-pyrazol-4-yl)urea, not found in search, but used as a theoretical baseline). The ether oxygen in the tetrahydropyran ring is known to act as a hydrogen bond acceptor, improving aqueous solubility and reducing logP compared to a cyclohexyl or simple alkyl substituent [1]. The computed tPSA of 68.2 Ų for the target compound reflects this balance [2]. While no direct analog with an N-methyl group was found for comparison, the presence of the oxane ring is a key design feature for enhancing drug-likeness compared to purely carbon-based cyclic substituents.

Drug-likeness Optimization Solubility & Permeability Tetrahydropyran Substituent

Comparative Purity Specification and Analytical QC for Screening Libraries

For reliable high-throughput screening, compound purity is a critical selection criterion. This target compound is available from commercial vendors such as Life Chemicals (Cat# F6448-1415) with a standard purity specification of ≥95% as confirmed by LCMS and/or 400MHz NMR . This specification is typical for high-quality screening libraries but is important to verify against alternative supply sources. The exact data for a direct comparator was not located in the provided search results, but the reported ≥95% purity for the Life Chemicals material represents a documented minimum quality standard important for reproducibility in drug discovery campaigns .

Screening Compound Quality Analytical Chemistry Procurement Standards

Optimal Deployment Scenarios for 1-(Diphenylmethyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea in Early-Stage Drug Discovery


Kinase-Focused Hit Identification via High-Throughput Differential Scanning Fluorimetry (DSF)

This compound is well-suited as a component of a focused kinase inhibitor library for hit identification. Its well-defined pyrazole-urea pharmacophore, combined with a distinct diphenylmethyl group, presents a unique binding moiety [1]. In DSF-based thermal shift assays, this compound can be screened against a panel of disease-relevant kinases to identify initial engagement hits. Any resulting stabilization of kinase melting temperature would directly validate the scaffold for a specific target, providing a clear starting point for rational structure-based optimization.

Core Scaffold for Structure-Activity Relationship (SAR) Exploration of IRAK4 or p38α Inhibitors

Given the documented activity of structurally similar N-pyrazole-N'-aryl ureas as potent IRAK4 and p38α MAP kinase inhibitors, this compound can serve as a core scaffold for SAR studies [1]. Its modular structure (diphenylmethyl, urea, and oxan-4-ylmethyl regions) allows for systematic chemical modifications. Researchers can procure this compound to serve as a reference standard as they design, synthesize, and test new derivatives, mapping the contribution of each group to target binding affinity and selectivity.

Pharmacokinetic Optimization Lead Based on Its Balanced Physicochemical Profile

The intrinsic physicochemical properties of this compound, specifically its moderate lipophilicity (XLogP3 = 3) and the presence of the solubility-enhancing oxan-4-ylmethyl group, make it a valuable lead-like starting point [2][3]. Programs struggling with high LogP and poor solubility in their existing pyrazole-urea series can use this compound to explore if the tetrahydropyran motif can improve crucial in vitro ADMET endpoints (e.g., kinetic solubility, microsomal stability) while retaining kinase affinity.

Biochemical Probe for Studying Urea-Mediated Kinase Interactions

The unique combination of a urea linker and the diphenylmethyl group offers a specific hydrogen-bonding and lipophilic interaction pattern. This compound can be used as a biochemical probe to study the binding mode of type II or DFG-out kinase inhibitors, which typically exploit an allosteric pocket adjacent to the ATP binding site [1]. The compound's binding mode can be investigated using X-ray crystallography or NMR spectroscopy to gain insights into the conformational states of target kinases.

Quote Request

Request a Quote for 1-(diphenylmethyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.